Ethyl 1-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-phenyltriazole-4-carboxylate
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Overview
Description
Ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a combination of triazole, triazine, and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole and triazine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their biological activity and use in drug discovery.
Triazole Derivatives: Compounds with the triazole ring, often used in pharmaceuticals and agrochemicals.
Triazine Derivatives: Compounds featuring the triazine ring, utilized in various industrial applications.
Uniqueness
Ethyl 1-[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C19H21N7O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 1-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)-5-phenyltriazole-4-carboxylate |
InChI |
InChI=1S/C19H21N7O3/c1-3-29-16(27)14-15(13-9-5-4-6-10-13)26(24-23-14)18-20-17(21-19(22-18)28-2)25-11-7-8-12-25/h4-6,9-10H,3,7-8,11-12H2,1-2H3 |
InChI Key |
WCLHDCDASBVDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)OC)N3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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